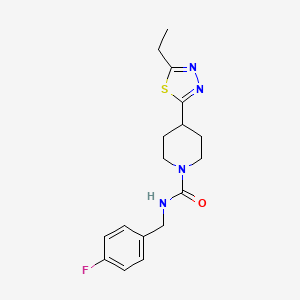
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorobenzyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorobenzyl)piperidine-1-carboxamide is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a fluorobenzyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiadiazole ring. One common approach is to react ethyl hydrazinecarbodithioate with an appropriate acyl chloride to form the thiadiazole core
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
科学的研究の応用
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Biology: Research has explored its effects on cellular processes and its ability to interact with biological targets.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
類似化合物との比較
Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring are known for their diverse pharmacological properties.
Fluorobenzyl Compounds: The fluorobenzyl group is often used in medicinal chemistry to enhance the biological activity of compounds.
Uniqueness: 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorobenzyl)piperidine-1-carboxamide stands out due to its specific combination of functional groups, which can lead to unique biological activities and applications.
This compound represents a valuable addition to the field of chemical research, with potential applications that span across various scientific disciplines. Its synthesis, reactions, and applications continue to be areas of active investigation, promising new insights and advancements in the future.
特性
IUPAC Name |
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4OS/c1-2-15-20-21-16(24-15)13-7-9-22(10-8-13)17(23)19-11-12-3-5-14(18)6-4-12/h3-6,13H,2,7-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECFMNYGYJPFST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
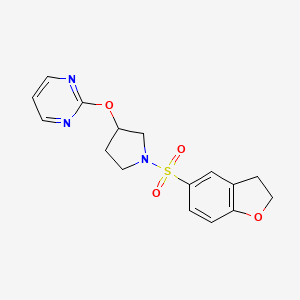
![N-(3-chloro-4-fluorophenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2997317.png)
![N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2997318.png)
![1-[(2R,3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2-octanamidopropyl]pyrrolidin-1-ium-1-olate](/img/structure/B2997319.png)
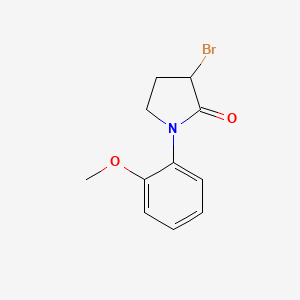
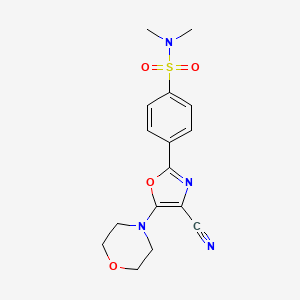
![N-[cyano(2,3-dichlorophenyl)methyl]-3-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl](methyl)amino}propanamide](/img/structure/B2997324.png)
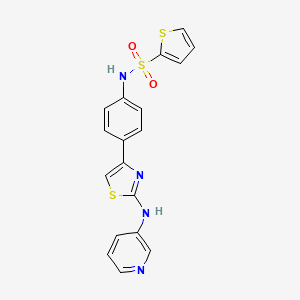
![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-chlorophenyl)amino]acrylate](/img/structure/B2997329.png)
![N-(5-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2997332.png)
![(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2997334.png)
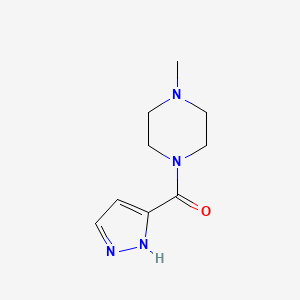
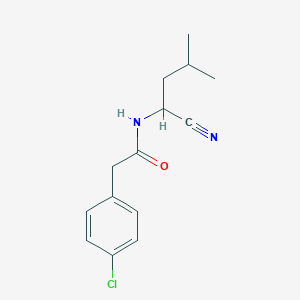
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2997339.png)
